5-Ethynyl-2-methyl-3-nitropyridine
Overview
Description
5-Ethynyl-2-methyl-3-nitropyridine is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, including an ethynyl group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form 3-nitro-2-methylpyridine . This intermediate can then be subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst to yield 5-Ethynyl-2-methyl-3-nitropyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.
Substitution: Organolithium reagents or Grignard reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to other biologically active pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitropyridine: Lacks the ethynyl group, making it less reactive in certain cross-coupling reactions.
5-Ethynyl-3-nitropyridine: Lacks the methyl group, which can affect its steric and electronic properties.
2-Methyl-5-nitropyridine: The nitro group is at a different position, leading to different reactivity patterns.
Uniqueness
5-Ethynyl-2-methyl-3-nitropyridine is unique due to the presence of both the ethynyl and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
5-ethynyl-2-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGKZJPWGQHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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